molecular formula C12H18O3 B8364925 2,4,4-Trimethyl-3-acetoxymethylcyclohex-2-en-1-one

2,4,4-Trimethyl-3-acetoxymethylcyclohex-2-en-1-one

Cat. No. B8364925
M. Wt: 210.27 g/mol
InChI Key: LQWOMOCCDLLOGA-UHFFFAOYSA-N
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Patent
US04550211

Procedure details

47 g (0.28 mole) of 2,4,4-trimethyl-3-hydroxymethylcyclohex-2-en-1-one (IIId) were refluxed with 26.54 g of pyridine and 28.6 g of acetic anhydride for 3 hours. After cooling, the mixture was poured onto 200 ml of ice water and was extracted five times with ether, the combined extracts were washed several times with saturated NaHCO3 solution and dried with sodium sulfate, and the solvent was distilled off under about 20 mbar.
Name
2,4,4-trimethyl-3-hydroxymethylcyclohex-2-en-1-one
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
26.54 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:12])[CH2:4][CH2:5][C:6]([CH3:11])([CH3:10])[C:7]=1[CH2:8][OH:9].[C:13](OC(=O)C)(=[O:15])[CH3:14]>N1C=CC=CC=1>[CH3:1][C:2]1[C:3](=[O:12])[CH2:4][CH2:5][C:6]([CH3:11])([CH3:10])[C:7]=1[CH2:8][O:9][C:13](=[O:15])[CH3:14]

Inputs

Step One
Name
2,4,4-trimethyl-3-hydroxymethylcyclohex-2-en-1-one
Quantity
47 g
Type
reactant
Smiles
CC=1C(CCC(C1CO)(C)C)=O
Name
Quantity
28.6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
26.54 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
was extracted five times with ether
WASH
Type
WASH
Details
the combined extracts were washed several times with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under about 20 mbar

Outcomes

Product
Name
Type
Smiles
CC=1C(CCC(C1COC(C)=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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